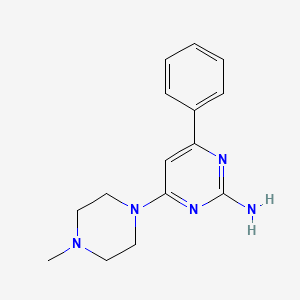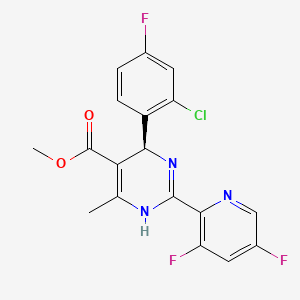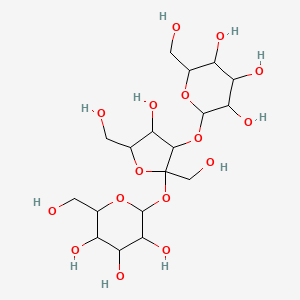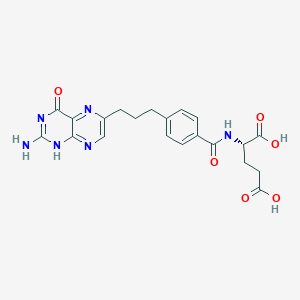
11-Deazahomofolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deazahomofolic acid is an inhibitor of phosphoribosylglycinamide formyltransferase.
Scientific Research Applications
Fluorescent Probes in Enzymology
11-Deazahomofolic acid, as part of the 8-azapurines group, is significant in enzymological studies due to its fluorescence emission properties. These properties make it a valuable tool as a fluorescent probe in various biochemical processes, including enzymatic reactions involved in purine metabolism and RNA editing. It's extensively used in analytical and clinical applications, especially in cell homogenates (Wierzchowski, Antosiewicz, & Shugar, 2014).
Antitumor Agents
Deaza analogs of folic acid, which includes 11-Deazahomofolic acid, have shown promise as antitumor agents. These compounds target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). Their effectiveness is also influenced by their ability to be transported into cells and converted to poly-L-gamma-glutamate forms (Kisliuk, 2003).
Hyaluronic Acid Derivatives
Minor chemical modifications of hyaluronic acid, like esterification, can lead to the production of polymers that have various applications in wound-covering, anti-adhesive devices, and tissue engineering. These innovations in medical and pharmaceutical fields underscore the importance of derivatives like 11-Deazahomofolic acid in developing new treatment methods and materials (Abatangelo et al., 2020).
Energy and Environment Research
In the broader context of energy and environment, studies have explored the application of methods like Data Envelopment Analysis (DEA) to assess sustainability and environmental impacts. This reflects the importance of research methodologies and tools, like those that might involve 11-Deazahomofolic acid, in addressing global challenges such as climate change and environmental pollution (Sueyoshi, Yuan, & Goto, 2017).
Enzyme Inhibition Study
Research into nitrogen heterocycles, including derivatives of 1-deazapurines, reveals the potential of these compounds in inhibiting various enzymes. This kind of research is essential for drug development against diseases associated with these enzymes, indicating the broader pharmacological relevance of 11-Deazahomofolic acid and its analogs (Ali et al., 2016).
Apoptosis in Leukemia Cells
Studies on 3-Deazaadenosine, a related compound, demonstrate its role in inducing apoptosis in leukemia cells. This highlights the potential therapeutic applications of deaza compounds in treating cancers and understanding the molecular mechanisms of cell death (Kim et al., 2000).
Anticancer and Antiviral Activity
The synthesis of bioisosteric deaza analogues of purine nucleosides, which include compounds like 11-Deazahomofolic acid, has shown significant anticancer and antiviral activities. These findings are crucial in the ongoing efforts to develop effective treatments for these diseases (Matyugina, Kochetkov, & Khandazhinskaya, 2021).
Radiotracer Synthesis
11-Deazahomofolic acid derivatives can be used in the synthesis of radiotracers, which are essential in medical imaging like Positron Emission Tomography (PET). This application demonstrates the versatility of these compounds in various scientific and medical fields (Allard et al., 2008).
properties
CAS RN |
119770-54-6 |
|---|---|
Product Name |
11-Deazahomofolic acid |
Molecular Formula |
C21H22N6O6 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O6/c22-21-26-17-16(19(31)27-21)24-13(10-23-17)3-1-2-11-4-6-12(7-5-11)18(30)25-14(20(32)33)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,23,26,27,31)/t14-/m0/s1 |
InChI Key |
MJHZEXKOLNBMAE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
11-Deazahomofolic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



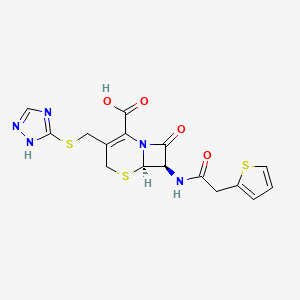
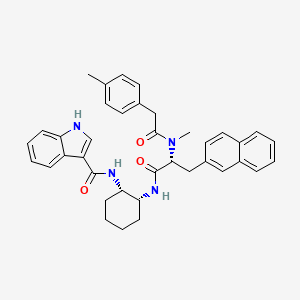
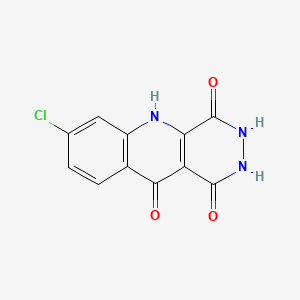
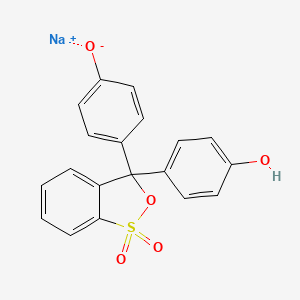
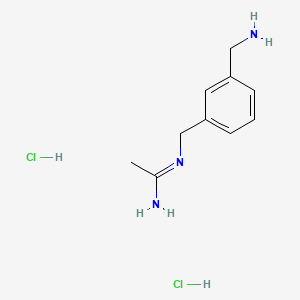
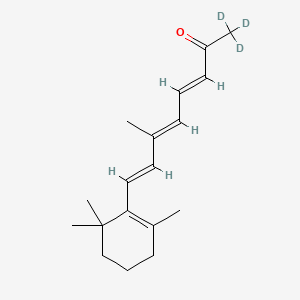
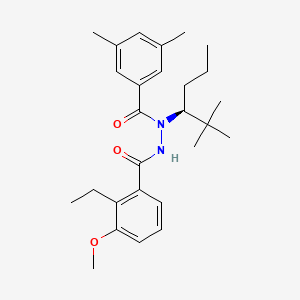
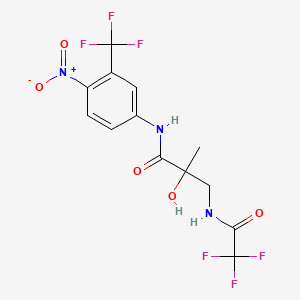
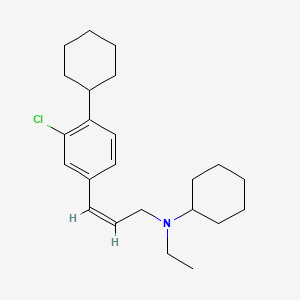
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)
